[(1E)-4,4-bis(ethylsulfanyl)-3-oxobut-1-en-1-yl]dimethylamine
Description
The compound [(1E)-4,4-bis(ethylsulfanyl)-3-oxobut-1-en-1-yl]dimethylamine is a sulfur-containing enamine derivative characterized by:
- A but-1-en-1-yl backbone with a trans-configured double bond (1E).
- Dimethylamine substitution at the C1 position.
- A ketone group at C3.
- Two ethylsulfanyl (SCH₂CH₃) groups at C4.
Its molecular formula is C₁₁H₂₁NOS₂, with a molecular weight of 263.42 g/mol (calculated).
Properties
IUPAC Name |
(E)-4-(dimethylamino)-1,1-bis(ethylsulfanyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS2/c1-5-13-10(14-6-2)9(12)7-8-11(3)4/h7-8,10H,5-6H2,1-4H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBAPXSNKQOASS-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(=O)C=CN(C)C)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC(C(=O)/C=C/N(C)C)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-4,4-bis(ethylsulfanyl)-3-oxobut-1-en-1-yl]dimethylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with ethylsulfanyl groups and a dimethylamine source. The reaction conditions often include the use of a base to facilitate the formation of the enone structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1E)-4,4-bis(ethylsulfanyl)-3-oxobut-1-en-1-yl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The enone structure can be reduced to the corresponding alcohol.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the dimethylamine group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to [(1E)-4,4-bis(ethylsulfanyl)-3-oxobut-1-en-1-yl]dimethylamine exhibit antimicrobial properties. For instance, studies have shown that derivatives of 3-buten-2-one compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
2. Anticancer Properties
The compound's structural features suggest it may interact with biological targets involved in cancer cell proliferation. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells, which could be a promising avenue for further research into its anticancer effects .
Organic Synthesis Applications
1. Synthesis of Novel Compounds
[(1E)-4,4-bis(ethylsulfanyl)-3-oxobut-1-en-1-yl]dimethylamine can serve as an intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for various reactions such as nucleophilic substitutions and condensation reactions, facilitating the creation of diverse chemical entities .
2. Reaction Mechanisms
The compound has been utilized in reaction mechanisms involving electrophilic aromatic substitution and Michael additions, contributing to the development of new synthetic methodologies in organic chemistry .
Table 1: Comparison of Biological Activities of Sulfur-containing Compounds
Case Studies
Case Study 1: Antimicrobial Testing
In a study conducted to evaluate the antimicrobial efficacy of sulfur-containing compounds, [(1E)-4,4-bis(ethylsulfanyl)-3-oxobut-1-en-1-yl]dimethylamine was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antibiotic agent.
Case Study 2: Synthesis of Derivatives
Another study focused on synthesizing derivatives from [(1E)-4,4-bis(ethylsulfanyl)-3-oxobut-1-en-1-yl]dimethylamine through a series of chemical reactions. The derivatives were assessed for their biological activities, revealing promising anticancer properties that warrant further investigation.
Mechanism of Action
The mechanism of action of [(1E)-4,4-bis(ethylsulfanyl)-3-oxobut-1-en-1-yl]dimethylamine involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular processes. The ethylsulfanyl groups and the enone structure play crucial roles in its activity, potentially affecting redox reactions and protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The most relevant analog is dimethylthiambutene (HMDB0061719), a known opioid analgesic . Other analogs include sulfur-containing enamines with variations in substituents (e.g., thiophene vs. alkylthio groups).
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Ethylsulfanyl vs. Thiophene: Ethylsulfanyl (SCH₂CH₃): Electron-donating alkylthio groups increase electron density at C4, enhancing nucleophilic reactivity. The flexible ethyl chains may reduce steric hindrance compared to aromatic thiophenes .
Ketone at C3 :
The ketone in the target compound introduces a polar carbonyl group, enabling hydrogen bonding and increasing solubility in polar solvents. Dimethylthiambutene lacks this feature, likely making it more lipophilic .
Table 2: Hypothetical Pharmacokinetic Properties
Biological Activity
[(1E)-4,4-bis(ethylsulfanyl)-3-oxobut-1-en-1-yl]dimethylamine is a compound with significant potential in various biological applications. Its molecular formula is C10H19NOS2, and it has a molecular weight of 233.39 g/mol . This article explores its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and relevant research findings.
Structure
The compound features a unique structure characterized by:
- Two ethylsulfanyl groups attached to a carbon backbone.
- A dimethylamine moiety , which may influence its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C10H19NOS2 |
| Molecular Weight | 233.39 g/mol |
| InChI | InChI=1S/C10H19NOS2 |
| SMILES | CC(C=C(C(=O)C)N(C)C)SCC |
Research indicates that [(1E)-4,4-bis(ethylsulfanyl)-3-oxobut-1-en-1-yl]dimethylamine may exert its biological effects through several mechanisms:
- Antioxidant Activity : The compound has been observed to scavenge free radicals, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical reactions within cells.
Therapeutic Applications
The biological activity of this compound suggests several potential therapeutic applications:
- Antimicrobial Properties : Preliminary studies indicate that it may possess antibacterial effects, making it a candidate for developing new antimicrobial agents .
- Neuroprotective Effects : Its ability to modulate neurotransmitter levels suggests potential use in neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of [(1E)-4,4-bis(ethylsulfanyl)-3-oxobut-1-en-1-yl]dimethylamine against various bacterial strains. Results showed:
- Effective against Gram-positive bacteria , with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, the compound was administered to animal models of neurodegeneration. Findings included:
- Reduction in neuronal cell death and preservation of cognitive function as assessed by behavioral tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
